molecular formula C28H21FN4O4 B2930596 N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921551-23-7

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2930596
CAS RN: 921551-23-7
M. Wt: 496.498
InChI Key: ZEQQMCHLPJDFLS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C28H21FN4O4 and its molecular weight is 496.498. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitubercular Activity

A study by Jeankumar et al. (2013) on thiazole-aminopiperidine hybrid analogues, which include compounds structurally related to the specified chemical, identified promising compounds with activity against Mycobacterium tuberculosis. These compounds showed significant inhibitory action in the Mycobacterium smegmatis GyrB ATPase assay and DNA gyrase supercoiling assay, highlighting their potential as antitubercular agents. The promising compound exhibited an MS GyrB IC50 of 24.0 ± 2.1 µM and 79% inhibition of MTB DNA gyrase at 50 µM, demonstrating notable antituberculosis activity and non-cytotoxicity at effective concentrations Jeankumar et al., 2013.

Anticancer Activity

Research into fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines by Eleev et al. (2015) explored the synthesis of compounds with structural similarities to the specified chemical. These compounds, through various synthesis processes involving reaction with primary and secondary amines, produced substituted amides demonstrating a foundation for anticancer and antiproliferative activities, pointing towards the potential for these compounds in cancer research Eleev et al., 2015.

Novel Anticancer Compounds

Hammam et al. (2005) synthesized novel fluoro substituted benzo[b]pyran compounds with anti-lung cancer activity, indicating the potential of fluoro-substituted compounds, similar to the specified chemical, in developing anticancer drugs. These compounds showed significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine, underscoring their potential as effective anticancer agents Hammam et al., 2005.

Apoptosis-Promoting Effect in Cancer Treatment

Liu et al. (2019) explored the synthesis and evaluation of pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units for cytotoxicity and apoptotic activity. One compound in particular demonstrated potent in vitro anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer, non-triple-negative breast cancer, human hepatocarcinoma, and others. This research indicates the potential of structurally related compounds in promoting apoptosis in cancer cells, offering a promising approach for cancer treatment Liu et al., 2019.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21FN4O4/c29-20-9-6-18(7-10-20)14-32-15-22(27(34)30-13-19-8-11-24-25(12-19)37-17-36-24)26-23(16-32)28(35)33(31-26)21-4-2-1-3-5-21/h1-12,15-16H,13-14,17H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQQMCHLPJDFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

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